(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an amino group, a dichlorobenzyl group, and a butyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with an appropriate amine under basic conditions to form the dichlorobenzyl intermediate.
Coupling with butyramide: The dichlorobenzyl intermediate is then coupled with an ethyl-substituted butyramide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as thiols or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Thiols, amines; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: Substituted products where chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
- (S)-2-Amino-N-(2,6-dichloro-phenyl)-N-ethyl-3-methyl-butyramide
- (S)-2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-3-methyl-butyramide
Uniqueness
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific substitution pattern on the benzyl group and the presence of both ethyl and methyl groups on the butyramide moiety. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYJOCYJPLYLC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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